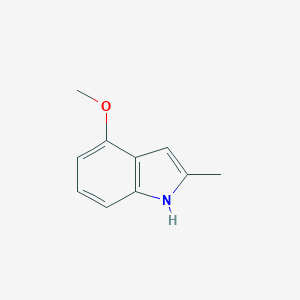

4-methoxy-2-methyl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-6-8-9(11-7)4-3-5-10(8)12-2/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWNDWTXECQVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444619 | |

| Record name | 4-methoxy-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17897-50-6 | |

| Record name | 4-methoxy-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Data and Experimental Protocols for 4-methoxy-2-methyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-methoxy-2-methyl-1H-indole (CAS No. 17897-50-6). Due to the limited availability of experimentally-derived spectra in public databases, this document presents predicted spectroscopic data based on the compound's structure, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Compound Information

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Methoxy-2-methylindole |

| CAS Number | 17897-50-6 |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and mass spectrometry and analysis of spectral data for structurally related compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.5 | br s | 1H | N-H (indole) |

| ~7.1 - 7.3 | m | 1H | Ar-H (H7) |

| ~6.9 - 7.1 | t | 1H | Ar-H (H6) |

| ~6.5 - 6.7 | d | 1H | Ar-H (H5) |

| ~6.2 - 6.4 | s | 1H | C3-H |

| ~3.9 | s | 3H | O-CH₃ |

| ~2.4 | s | 3H | C2-CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~154 | C4 |

| ~138 | C7a |

| ~136 | C2 |

| ~122 | C6 |

| ~115 | C3a |

| ~105 | C5 |

| ~100 | C7 |

| ~99 | C3 |

| ~55 | O-CH₃ |

| ~13 | C2-CH₃ |

Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1620 | Medium | C=C Aromatic Ring Stretch |

| ~1580 | Medium | C=C Aromatic Ring Stretch |

| ~1460 | Medium | CH₃ Bend |

| ~1250 | Strong | Aryl-O-CH₃ Asymmetric Stretch |

| ~1030 | Strong | Aryl-O-CH₃ Symmetric Stretch |

| ~740 | Strong | ortho-Disubstituted Benzene Bend |

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 161 | 100 | [M]⁺ (Molecular Ion) |

| 146 | ~80 | [M - CH₃]⁺ |

| 118 | ~60 | [M - CH₃ - CO]⁺ |

| 91 | ~40 | Tropylium ion or related fragment |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (~5-10 mg for ¹H, ~20-50 mg for ¹³C)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

5 mm NMR tubes

-

Tetramethylsilane (TMS) as an internal standard

-

NMR Spectrometer (e.g., Bruker, JEOL, 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.

-

Add a small amount of TMS to the solution (or use the residual solvent peak as a reference).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the Free Induction Decay (FID) data. Typically, 8-16 scans are sufficient for a sample of this concentration.

-

Process the data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse program.

-

Acquire the FID. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.

-

Process the data similarly to the ¹H spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (solid, ~1-2 mg)

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR Spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind ~1-2 mg of the solid sample in an agate mortar.

-

Add ~100-200 mg of dry KBr powder and continue to grind until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound (~1 mg)

-

Volatile solvent (e.g., methanol, dichloromethane)

-

Mass Spectrometer with an Electron Ionization (EI) source

Procedure:

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent.

-

Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound like this, a direct insertion probe (DIP) or gas chromatography (GC) inlet can be used.

-

-

Ionization (Electron Ionization - EI):

-

The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection and Spectrum Generation:

-

The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Experimental Workflow

The Multifaceted Biological Activities of Methoxy-Substituted Indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Indole derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. The strategic incorporation of methoxy (-OCH₃) groups onto the indole scaffold significantly modulates the molecule's electronic properties, lipophilicity, and steric profile. These modifications can enhance biological activity and selectivity, making methoxy-substituted indoles a promising class of compounds for drug discovery and development. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. All quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual understanding.

Anticancer Activity of Methoxy-Substituted Indole Derivatives

A significant body of research has focused on the anticancer potential of methoxy-substituted indoles. Many of these compounds exert their effects by targeting tubulin polymerization, a critical process for cell division.

Mechanism of Action: Tubulin Polymerization Inhibition

Several methoxy-substituted indole derivatives have been identified as potent inhibitors of tubulin polymerization.[1][2] They typically bind to the colchicine site on β-tubulin, which prevents the assembly of α- and β-tubulin heterodimers into microtubules.[1][3] This disruption of microtubule dynamics leads to a cascade of cellular events, including:

-

Cell Cycle Arrest: The failure to form a proper mitotic spindle triggers the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase.[4]

-

Induction of Apoptosis: Prolonged G2/M arrest ultimately activates the apoptotic machinery, leading to programmed cell death.[4][5]

The following diagram illustrates the signaling pathway from tubulin inhibition by methoxy-substituted indole derivatives to the induction of apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various methoxy-substituted indole derivatives against different cancer cell lines.

| Compound Class/Name | Methoxy Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Indolyl-pyridinyl-propenone (MOMIPP) | 5-methoxy, 2-methyl | Glioblastoma (U251) | >10 | [6] |

| 2-Aryl-3-aroyl indole (OXi8006 analogue) | 6-methoxy | Ovarian (SK-OV-3) | <5 | [7] |

| 2-Aryl-3-aroyl indole (OXi8006 analogue) | 6-methoxy | Lung (NCI-H460) | <5 | [7] |

| 2-Aryl-3-aroyl indole (OXi8006 analogue) | 6-methoxy | Prostate (DU-145) | <5 | [7] |

| 3-Formyl-2-phenylindole (3e) | 6-methoxy, 2-(4-methoxyphenyl) | Breast (MDA-MB 231) | 0.035 | [1] |

| 3-Formyl-2-phenylindole (3e) | 6-methoxy, 2-(4-methoxyphenyl) | Breast (MCF-7) | 0.035 | [1] |

| 1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | 6-substituted | Breast (MCF-7) | 2.94 | |

| 1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | 6-substituted | Breast (MDA-MB-231) | 1.61 | |

| 1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | 6-substituted | Lung (A549) | 6.30 | |

| 5-Methoxyindole-isatin hybrid (5o) | 5-methoxy | Not specified | 1.69 | [8] |

| 5-Methoxyindole-isatin hybrid (5w) | 5-methoxy | Not specified | 1.91 | [8] |

Antimicrobial Activity of Methoxy-Substituted Indole Derivatives

Methoxy-substituted indoles have also demonstrated promising activity against a range of microbial pathogens, including drug-resistant strains.

Mechanism of Action: Efflux Pump Inhibition

One of the key mechanisms of antimicrobial resistance is the active efflux of antibiotics by bacterial pumps. Certain indole derivatives have been shown to inhibit these efflux pumps, thereby restoring the efficacy of conventional antibiotics.[9] In Staphylococcus aureus, the NorA efflux pump is a major contributor to fluoroquinolone resistance. Methoxy-substituted indoles can act as NorA efflux pump inhibitors (EPIs), leading to increased intracellular concentrations of antibiotics.[9][10]

The following diagram illustrates the synergistic effect of methoxy-substituted indole derivatives with antibiotics through the inhibition of the NorA efflux pump.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for some methoxy-substituted indole derivatives against various microbial strains.

| Compound Class/Name | Methoxy Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |

| 5-Methoxy-2-phenylindole | 5-methoxy | Bacillus cereus | 3.9 | [11] |

| Indole-triazole derivative (3d) | Not specified | MRSA | Not specified (highly active) | [12] |

| Indole-triazole derivative (3d) | Not specified | Candida krusei | Not specified (highly active) | [12] |

| Indole-thiadiazole derivative (2c) | Not specified | MRSA | Not specified (highly active) | [12] |

Neuroprotective Activity of Methoxy-Substituted Indole Derivatives

Methoxy-substituted indoles have emerged as a class of compounds with significant neuroprotective potential, showing promise in models of neurodegenerative diseases like Alzheimer's and Parkinson's.

Mechanism of Action

The neuroprotective effects of these derivatives are often multifactorial and can include:

-

Antioxidant Activity: They can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress, a key pathological feature in many neurodegenerative disorders.[13]

-

MAO-B Inhibition: Some derivatives inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of dopamine. Inhibition of MAO-B can increase dopamine levels and is a therapeutic strategy for Parkinson's disease.[3][13]

-

Anti-amyloid Aggregation: Certain phenoxyindole derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[14]

-

Mitochondrial Protection: 5-Methoxyindole-2-carboxylic acid has been shown to protect against ischemic stroke injury by targeting mitochondrial dihydrolipoamide dehydrogenase (DLDH).[15]

Quantitative Neuroprotective Activity Data

The following table provides data on the neuroprotective effects of selected methoxy-substituted indole derivatives.

| Compound Name/Class | Methoxy Substitution Pattern | Assay | Activity | Reference |

| Arylhydrazone of 5-methoxyindole-2-carboxylic acid | 5-methoxy | Scopolamine-induced dementia model | Beneficial effect on memory | [13] |

| 5-Methoxyindole carboxylic acid derivatives | 5-methoxy | H₂O₂-induced oxidative stress in SH-SY5Y cells | Strong neuroprotection | [3] |

| 5-Methoxyindole carboxylic acid derivatives | 5-methoxy | 6-OHDA-induced neurotoxicity | Strong neuroprotection | [3] |

| Phenoxyindole derivative (compound 5) | Not specified | Anti-Aβ aggregation | IC50 = 3.18 µM | [14] |

| Phenoxyindole derivative (compound 5) | Not specified | Antioxidant | IC50 = 28.18 µM | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Workflow for Synthesis and Biological Evaluation

The discovery and development of biologically active methoxy-substituted indole derivatives typically follow a structured workflow, from initial synthesis to in vivo testing.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. sfera.unife.it [sfera.unife.it]

- 3. benchchem.com [benchchem.com]

- 4. Tivantinib induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intrinsic apoptotic pathway and G2/M cell cycle arrest involved in tubeimoside I-induced EC109 cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. abscience.com.tw [abscience.com.tw]

- 15. Minimal Inhibitory Concentration (MIC) [protocols.io]

The Dawn of Methoxy-Activated Indoles: An In-depth Technical Guide

A comprehensive exploration into the discovery, history, and foundational chemistry of methoxy-activated indoles, offering researchers, scientists, and drug development professionals a detailed guide to their synthesis, biological significance, and the signaling pathways they influence.

Introduction

The indole scaffold, a privileged structure in medicinal chemistry, has been the subject of intense scientific scrutiny for over a century. The introduction of a methoxy substituent to this bicyclic heterocycle significantly alters its electronic properties, enhancing its reactivity and biological activity. This technical guide provides an in-depth exploration of the discovery and history of these "methoxy-activated" indoles, detailing the seminal synthetic methodologies, key experimental protocols, and their engagement with cellular signaling pathways.

A Historical Timeline: Unearthing the Methoxyindoles

The journey into the world of methoxy-activated indoles began in the early 20th century, following the initial isolation and structural elucidation of the parent indole ring by Adolf von Baeyer in 1866.[1] While a definitive, singular "discovery" of methoxyindoles is not documented, their emergence is intrinsically linked to the development of new synthetic methods for substituted indoles.

One of the earliest and most significant contributions was the Fischer indole synthesis , developed by Hermann Emil Fischer in 1883. This versatile reaction, involving the acid-catalyzed cyclization of arylhydrazones, provided a practical route to a wide array of substituted indoles, including those bearing methoxy groups. Although the initial publications focused on the core indole structure, the application of this method to methoxy-substituted phenylhydrazines undoubtedly played a pivotal role in the early availability of these compounds for study.

Further expanding the synthetic chemists' toolkit were the Bischler indole synthesis , discovered by August Bischler in 1892, and the Madelung synthesis , reported by Walter Madelung in 1912.[2][3] The Bischler synthesis, involving the reaction of an α-halo- or α-hydroxyketone with an arylamine, and the Madelung synthesis, the intramolecular cyclization of N-phenylamides, offered alternative pathways to construct the indole nucleus, further enabling the creation of specifically substituted methoxyindoles.

The mid-20th century saw continued refinement and application of these classical methods, alongside the development of new approaches such as the Ullmann condensation , which could be adapted for the synthesis of methoxyindoles from haloindoles and methoxide sources.[4] These synthetic advancements paved the way for a deeper investigation into the chemical and biological properties of this important class of molecules.

Key Synthetic Methodologies: Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of representative methoxy-activated indoles using classical named reactions.

Fischer Indole Synthesis of 5-Methoxy-2-methylindole

This protocol describes the synthesis of 5-methoxy-2-methylindole from p-methoxyphenylhydrazine and acetone.

Reaction Scheme:

Caption: Fischer Indole Synthesis of 5-Methoxy-2-methylindole.

Procedure:

-

In a round-bottom flask, dissolve p-methoxyphenylhydrazine hydrochloride in ethanol.

-

Add acetone to the solution and stir the mixture at room temperature to form the corresponding phenylhydrazone.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 5-methoxy-2-methylindole.

Bischler Indole Synthesis of a Methoxy-Activated Indole

This protocol outlines the general procedure for the Bischler synthesis of a 2-aryl-methoxyindole from a methoxy-substituted aniline and an α-haloketone.

Reaction Scheme:

Caption: General scheme for the Bischler Indole Synthesis.

Procedure:

-

React the methoxy-substituted aniline with the α-haloketone (e.g., phenacyl bromide) in a suitable solvent, often with heating, to form the intermediate α-aminoketone.

-

Isolate the α-aminoketone intermediate.

-

Treat the α-aminoketone with a strong acid catalyst (e.g., hydrochloric acid or polyphosphoric acid) and heat the mixture to induce cyclization and dehydration.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, pour the reaction mixture into ice-water and neutralize with a base.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer, dry it, and remove the solvent under reduced pressure.

-

Purify the resulting methoxy-activated indole by chromatography or recrystallization.

Madelung Synthesis of a Methoxy-Activated Indole

This protocol describes the base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine to form a methoxy-activated indole.

Reaction Scheme:

Caption: General scheme for the Madelung Synthesis.

Procedure:

-

Place the N-acyl-o-methoxy-toluidine in a high-boiling point solvent (e.g., paraffin oil) in a reaction vessel equipped for high-temperature reactions.

-

Add a strong base, such as sodium amide or potassium tert-butoxide, to the mixture.

-

Heat the reaction mixture to a high temperature (typically >200 °C) under an inert atmosphere.

-

Maintain the high temperature for several hours.

-

Cool the reaction mixture and carefully quench it with water or an alcohol.

-

Extract the product into an organic solvent.

-

Wash and dry the organic extract.

-

Purify the crude product by distillation, chromatography, or recrystallization.

Ullmann Condensation for 5-Methoxyindole Synthesis

This protocol details the synthesis of 5-methoxyindole from 5-bromoindole and sodium methoxide using a copper catalyst.[5]

Reaction Scheme:

Caption: Ullmann Condensation for 5-Methoxyindole Synthesis.

Procedure:

-

To a reaction vessel, add 5-bromoindole, a copper(I) salt (e.g., cuprous bromide), and a ligand (e.g., phenanthroline).

-

Add a solution of sodium methoxide in methanol.

-

Heat the mixture to a temperature between 80-120 °C and stir for 5-10 hours.[5]

-

Monitor the reaction's completion using TLC.

-

After cooling, filter the reaction mixture to remove insoluble salts.

-

Remove the methanol from the filtrate under reduced pressure.

-

Extract the residue with an organic solvent and wash the organic layer with water.

-

Dry the organic phase and concentrate it to yield the crude product.

-

Purify the 5-methoxyindole by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

Methoxy-activated indoles exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Anti-inflammatory Effects and NF-κB Signaling

Several methoxy-activated indoles have demonstrated potent anti-inflammatory properties. One of the primary mechanisms underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Caption: Methoxy-activated indoles can inhibit the NF-κB signaling pathway.

Modulation of MAP Kinase Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the ERK, JNK, and p38 pathways, are critical regulators of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of these pathways is implicated in various diseases, including cancer and inflammatory disorders. Some methoxy-activated indoles have been shown to modulate MAPK signaling, contributing to their therapeutic potential.

Caption: Methoxy-activated indoles can modulate MAPK signaling pathways.

Interaction with the PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and metabolism. Its aberrant activation is a hallmark of many cancers. Certain methoxy-activated indoles have been investigated for their ability to interfere with this pathway, suggesting a potential role in cancer therapy.

Caption: Methoxy-activated indoles may inhibit the PI3K/Akt signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for representative methoxy-activated indoles, providing a comparative overview of their biological activities.

Table 1: Cytotoxic Activity of Methoxy-Activated Indoles against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Methoxy-2-methylindole | Various | >150 | [6] |

| 6-Methoxyindole derivative | SH-SY5Y (Neuroblastoma) | Varies | [7] |

| 6-Methoxyindole derivative | AGS (Gastric Adenocarcinoma) | Varies | [7] |

| 6-Methoxyindole derivative | MDA-MB-231 (Breast Adenocarcinoma) | Varies | [7] |

Table 2: Binding Affinities of Methoxy-Activated Indoles to Serotonin Receptors

| Compound | Receptor Subtype | Ki (nM) | Reference |

| 5-Methoxyindole | 5-HT1A | Not readily available | |

| 5-Methoxyindole | 5-HT2A | Not readily available | |

| 5-Methoxyindole | 5-HT3 | Not readily available | [8] |

Note: Specific Ki values for many simple methoxyindoles at various serotonin receptor subtypes are not widely reported in publicly available literature and often require specific experimental determination.

Conclusion

The introduction of a methoxy group onto the indole ring has proven to be a pivotal strategy in the development of novel bioactive compounds. From their early synthesis in the 20th century using classical methods like the Fischer, Bischler, and Madelung reactions, to their current investigation as modulators of critical cellular signaling pathways, methoxy-activated indoles continue to be a rich area of research. This technical guide has provided a historical perspective, detailed synthetic protocols, and an overview of their biological interactions, offering a solid foundation for further exploration and innovation in the fields of chemistry and drug discovery. The continued study of these versatile molecules holds significant promise for the development of new therapeutics to address a range of human diseases.

References

- 1. Walter Madelung – Wikipedia [de.wikipedia.org]

- 2. August Bischler - Wikipedia [en.wikipedia.org]

- 3. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. CN110642770B - Preparation method of 5-methoxyindole - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. acikerisim.kastamonu.edu.tr [acikerisim.kastamonu.edu.tr]

- 8. August Bischler – Wikipedia [de.wikipedia.org]

Unlocking Therapeutic Potential: A Technical Guide to 4-Methoxy-2-Methyl-1H-Indole Analogs as Modulators of Key Biological Targets

For Immediate Release

This technical guide provides an in-depth analysis of the therapeutic potential of 4-methoxy-2-methyl-1H-indole analogs, a promising class of small molecules with demonstrated activity against critical targets in oncology and inflammation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current landscape, including quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Core Findings

Recent research has identified analogs of the this compound scaffold as potent modulators of key proteins implicated in disease progression, including Bromodomain and Extra-Terminal (BET) proteins and Enhancer of Zeste Homolog 2 (EZH2). While the broader class of methoxy-indole derivatives has shown activity against targets such as 15-Lipoxygenase (ALOX15), specific data for analogs of the this compound core remains an area of active investigation. This guide focuses on the established targets and provides the foundational knowledge for further exploration.

BET Bromodomain Inhibition: A Promising Anti-Cancer Strategy

A key therapeutic target for this compound analogs is the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are critical readers of epigenetic marks and play a central role in regulating the transcription of oncogenes such as c-MYC. Inhibition of BET proteins has emerged as a promising therapeutic strategy in various cancers.

Quantitative Data: Inhibition of BET Bromodomains

A specific analog, 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole , which incorporates the 4-methoxy-2-methyl-indole-like core, has demonstrated potent inhibition of BRD4. The binding affinities for the two bromodomains of BRD4 (BD1 and BD2) are summarized below.

| Compound ID | Target | Kᵢ (nM) |

| 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole | BRD4 (BD1) | 387 |

| BRD4 (BD2) | 476 |

Signaling Pathway: BET Inhibition and c-MYC Downregulation

The mechanism of action of BET inhibitors involves the disruption of the interaction between BET proteins and acetylated histones, leading to the downregulation of target genes, including the proto-oncogene c-MYC.

Experimental Protocol: Competitive Fluorescence Polarization Assay for BET Bromodomain Inhibition

This protocol outlines a competitive fluorescence polarization (FP) assay to determine the binding affinity (Kᵢ) of this compound analogs for BET bromodomains.

Materials:

-

Recombinant human BRD4 BD1 and BD2 proteins

-

Fluorescently labeled probe (e.g., a known BET inhibitor with a fluorescent tag)

-

Test compounds (this compound analogs)

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well, low-volume, black microplates

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer.

-

Assay Plate Preparation: To each well of the microplate, add the assay buffer, the fluorescently labeled probe at a fixed concentration, and the recombinant BRD4 bromodomain protein.

-

Compound Addition: Add the serially diluted test compounds to the assay plate. Include wells with no inhibitor (maximum polarization) and wells with a known potent BET inhibitor (minimum polarization) as controls.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a microplate reader.

-

Data Analysis: The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Kᵢ values can then be calculated from the IC₅₀ values using the Cheng-Prusoff equation.

EZH2 Inhibition: Targeting Epigenetic Dysregulation in Cancer

Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a histone methyltransferase that plays a crucial role in epigenetic gene silencing. Overexpression and mutations of EZH2 are implicated in various cancers. While direct analogs of this compound targeting EZH2 are still under investigation, closely related 2-methyl-1H-indole derivatives have shown significant inhibitory activity.

Quantitative Data: Inhibition of EZH2

The following table summarizes the inhibitory activity of a potent 2-methyl-1H-indole-3-carboxamide analog, CPI-1205, against EZH2. This provides a valuable reference for the potential of the broader indole scaffold.

| Compound ID | Target | IC₅₀ (nM) | Cellular EC₅₀ (nM) |

| CPI-1205 | EZH2 | 2 | 32 |

Signaling Pathway: EZH2 Inhibition and Gene Reactivation

EZH2 inhibitors block the methylation of Histone H3 at lysine 27 (H3K27), leading to the reactivation of tumor suppressor genes that were previously silenced.

Experimental Protocol: EZH2 Histone Methyltransferase (HMT) Assay

This protocol describes a radiometric assay to measure the inhibitory activity of compounds against EZH2.

Materials:

-

Recombinant human PRC2 complex (containing EZH2)

-

Histone H3 peptide substrate

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

Test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Scintillation cocktail

-

Filter plates

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microplate, combine the assay buffer, recombinant PRC2 complex, and the histone H3 peptide substrate.

-

Compound Addition: Add the test compounds at various concentrations.

-

Reaction Initiation: Initiate the methyltransferase reaction by adding [³H]-SAM.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

-

Detection: Transfer the reaction mixture to a filter plate to capture the methylated histone peptide. Wash the plate to remove unincorporated [³H]-SAM. Add scintillation cocktail to each well.

-

Measurement: Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

ALOX15 Inhibition: A Potential Target in Inflammation

15-Lipoxygenase (ALOX15) is an enzyme involved in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators. While some methoxy-indole derivatives have shown inhibitory activity against ALOX15, specific data for this compound analogs is not yet available in the public domain. The following information on a related class of compounds is provided for context and to guide future research.

Quantitative Data: Inhibition of ALOX15 by a 5-(4-methoxyphenyl)-1H-indole Analog

| Compound Class | Target | Substrate | IC₅₀ (µM) |

| 5-(4-methoxyphenyl)-1H-indole | Rabbit ALOX15 | Linoleic Acid | 0.04 |

| Human ALOX15 | Linoleic Acid | 2.06 |

Experimental Protocol: ALOX15 Spectrophotometric Assay

This protocol describes a spectrophotometric assay to measure the inhibition of ALOX15 activity.

Materials:

-

Recombinant human or rabbit ALOX15

-

Linoleic acid or arachidonic acid (substrate)

-

Test compounds

-

Borate buffer (pH 9.0)

-

UV-Vis spectrophotometer

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the appropriate buffers.

-

Reaction Mixture: In a cuvette, combine the borate buffer and the test compound at various concentrations.

-

Enzyme Addition: Add the ALOX15 enzyme to the cuvette and incubate for a short period.

-

Reaction Initiation: Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

-

Measurement: Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting key pathways in cancer and potentially other diseases. The data presented in this guide highlight the potential of analogs based on this core structure to potently inhibit BET bromodomains. While direct evidence for the inhibition of EZH2 and ALOX15 by this compound analogs is still emerging, the activity of closely related indole derivatives suggests that this is a fertile area for future investigation. Further optimization of this scaffold, guided by the structure-activity relationships and experimental protocols outlined herein, could lead to the discovery of next-generation drug candidates with improved efficacy and safety profiles.

Solubility Profile of 4-methoxy-2-methyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-2-methyl-1H-indole is a heterocyclic organic compound belonging to the indole family. Indole and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide array of biologically active natural products and synthetic pharmaceuticals. A thorough understanding of the solubility of this compound in common laboratory solvents is fundamental for its synthesis, purification, formulation, and in vitro/in vivo screening. This technical guide provides a comprehensive overview of the predicted solubility of this compound, a detailed experimental protocol for solubility determination, and a general workflow for the synthesis and purification of indole derivatives.

Predicted Solubility of this compound

Based on the general principle of "like dissolves like" and available data for structurally similar compounds, a qualitative and quantitative prediction of the solubility of this compound can be made. The presence of the nonpolar indole ring system, substituted with a methyl group, suggests that the molecule is predominantly hydrophobic. However, the methoxy group and the N-H group of the indole ring can participate in hydrogen bonding, which may contribute to its solubility in polar solvents.

For a closely related compound, 4-methoxyindole, a solubility of 50 mg/mL in ethanol has been reported.[1] Indole itself is sparingly soluble in water but shows good solubility in organic solvents like ethanol, chloroform, and ethyl acetate.[2] It is anticipated that this compound will exhibit a similar solubility profile.

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Very Low | The hydrophobic indole backbone and methyl group outweigh the hydrogen bonding potential of the methoxy and N-H groups. |

| Methanol | Polar Protic | High | The alcohol can act as both a hydrogen bond donor and acceptor, effectively solvating the solute. |

| Ethanol | Polar Protic | High | Similar to methanol, with a slightly lower polarity. A solubility of 50 mg/mL is reported for the similar 4-methoxyindole.[1] |

| Acetone | Polar Aprotic | Moderate to High | The polar carbonyl group can interact with the solute, but it lacks hydrogen bond donating ability. |

| Acetonitrile | Polar Aprotic | Moderate | A polar aprotic solvent that can dissolve a range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A strong polar aprotic solvent capable of dissolving many poorly soluble compounds. |

| Dichloromethane (DCM) | Nonpolar | Moderate | A common organic solvent that can dissolve many nonpolar to moderately polar compounds. |

| Hexane | Nonpolar | Low | The significant difference in polarity between the solvent and the somewhat polar functional groups of the solute will limit solubility. |

Experimental Protocol for Solubility Determination

The following is a general and robust protocol for the quantitative determination of the solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly and place them in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved.

-

-

Separation of Undissolved Solid:

-

After equilibration, carefully remove the vials from the shaker.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any suspended solid particles.

-

-

Quantification of Solute:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to generate a calibration curve.

-

Dilute the filtered saturated solutions with the corresponding solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples and determine their concentrations using the calibration curve.

-

Calculate the original concentration of the saturated solution (the solubility) by taking into account the dilution factor.

-

General Workflow for Indole Derivative Synthesis and Purification

The synthesis of indole derivatives often follows a multi-step process involving the formation of the indole core followed by purification. The following diagram illustrates a general experimental workflow.

Caption: General experimental workflow for the synthesis and purification of an indole derivative.

References

An In-Depth Technical Guide to the Health and Safety of 4-Methoxy-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with established laboratory safety protocols. All handling of this chemical should be performed by trained personnel in a controlled laboratory setting.

Executive Summary

4-Methoxy-2-methyl-1H-indole is a heterocyclic aromatic organic compound with potential applications in medicinal chemistry and drug discovery. As with any novel chemical entity, a thorough understanding of its health and safety profile is paramount for safe handling and use in a research environment. This guide provides a consolidated overview of the available safety data for this compound and structurally related compounds. Due to the limited publicly available data for this specific molecule, information from close analogs is used to infer potential hazards. This guide covers physicochemical properties, hazard identification, handling and storage procedures, and emergency measures. Furthermore, it details standardized experimental protocols for assessing key safety parameters and provides a visualization of a potential metabolic pathway.

Physicochemical and Toxicological Data

The following tables summarize the known physicochemical properties of this compound and the toxicological data of structurally related indole compounds. This information is crucial for risk assessment in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | BOC Sciences |

| Molecular Weight | 161.2 g/mol | BOC Sciences |

| Boiling Point | 308.5°C at 760 mmHg | BOC Sciences |

| Density | 1.134 g/cm³ | BOC Sciences |

| Purity | 95% | BOC Sciences |

| Synonyms | 4-methoxy-2-methylindole | BOC Sciences |

Table 2: Toxicological Data of Structurally Related Indole Compounds

| Compound | Test | Route | Species | Value | Source |

| Indole | LD50 | Oral | Rat | 1000 mg/kg | CDH Fine Chemical[1] |

| Indole | LD50 | Dermal | Rabbit | 790 mg/kg | Cole-Parmer[2] |

| N,N-Dimethyltryptamine (DMT) | LD50 | Intraperitoneal | Mouse | 47 mg/kg | Cayman Chemical |

Hazard Identification and GHS Classification

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Pictograms:

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

The following are standardized protocols for determining key health and safety data.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is designed to assess the acute oral toxicity of a substance.[3]

-

Principle: A stepwise procedure is used where the substance is administered orally to a group of animals of a single sex (typically female rats) at one of the defined dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight).[4] The response of the animals determines the subsequent dose for the next group. The aim is to identify a dose that causes evident toxicity but not mortality.[3]

-

Sighting Study: A preliminary study in single animals is performed to determine the appropriate starting dose for the main study.[4]

-

Main Study: Groups of at least 5 animals are dosed at the selected starting dose.[5]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[4]

-

Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.[3]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This protocol assesses the potential of a substance to cause skin irritation or corrosion.[6]

-

Principle: The substance is applied to a small area of the skin (approximately 6 cm²) of a single animal (typically an albino rabbit) under a semi-occlusive dressing for a defined period (usually 4 hours).[6]

-

Application: A dose of 0.5 g (for solids) or 0.5 mL (for liquids) is applied to the shaved skin.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[7]

-

Scoring: The severity of the skin reactions is scored, and the substance is classified based on the reversibility and severity of the lesions.[7]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit). The other eye serves as a control.

-

Application: A volume of 0.1 mL for liquids or not more than 0.1 g for solids is instilled into the eye.

-

Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

Scoring: The severity of ocular lesions is scored to determine the irritant properties of the substance.

Flash Point Determination - Pensky-Martens Closed Cup Method (ASTM D93)

This method is used to determine the flash point of volatile materials.

-

Principle: The sample is heated in a closed cup at a controlled rate with continuous stirring.

-

Ignition Source: An ignition source is periodically directed into the cup.

-

Endpoint: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Visualizations

Experimental Workflow for Chemical Safety Assessment

Caption: Workflow for assessing the safety of a new chemical entity.

Hypothetical Metabolic Pathway of this compound

Indole and its derivatives are known to be metabolized by cytochrome P450 enzymes in the liver. This diagram illustrates a plausible metabolic pathway for this compound, leading to hydroxylated and potentially reactive metabolites.

Caption: Potential metabolic fate of this compound.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Correlation of lethal doses of industrial chemicals between oral or intraperitoneal administration and inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. indole, 120-72-9 [thegoodscentscompany.com]

Methodological & Application

Protocol for Fischer Indole Synthesis of Substituted Indoles: Application Notes for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of substituted indoles using the Fischer indole synthesis. This venerable reaction remains a cornerstone of heterocyclic chemistry, enabling the construction of the indole nucleus from readily available arylhydrazines and carbonyl compounds. These protocols are intended for researchers, scientists, and drug development professionals seeking to employ this versatile method for the preparation of diverse indole derivatives.

Introduction

The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, is a robust and widely utilized acid-catalyzed reaction that forms an indole from an arylhydrazine and an aldehyde or ketone. The reaction proceeds through the formation of an arylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to afford the aromatic indole ring system. The versatility of the Fischer indole synthesis allows for the preparation of a wide array of substituted indoles, which are key structural motifs in numerous pharmaceuticals, agrochemicals, and natural products.[2] This document outlines standard, one-pot, and microwave-assisted protocols for the synthesis of substituted indoles, complete with quantitative data and detailed experimental procedures.

Data Presentation

The following tables summarize quantitative data for the Fischer indole synthesis of various substituted indoles under different reaction conditions.

Table 1: Conventional Fischer Indole Synthesis of Substituted Indoles

| Entry | Arylhydrazine | Ketone/Aldehyde | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenylhydrazine | Acetophenone | Polyphosphoric acid | 100 | 2 | 85 |

| 2 | p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Glacial acetic acid | Reflux | 2.25 | - |

| 3 | Phenylhydrazine hydrochloride | Cyclohexanone | Acetic acid | 80 | 3 | 78 |

| 4 | 4-Methoxyphenylhydrazine | Propiophenone | Eaton's Reagent | 80 | 1 | 92 |

| 5 | 2-Nitrophenylhydrazine | 2-Methylcyclohexanone | Acetic acid | Reflux | - | - |

Table 2: Microwave-Assisted Fischer Indole Synthesis of Substituted Indoles

| Entry | Arylhydrazine | Ketone/Aldehyde | Catalyst/Solvent | Power (W) | Time (min) | Temperature (°C) | Yield (%) |

| 1 | Phenylhydrazine | Propiophenone | Eaton's Reagent | - | 10 | 170 | 92 |

| 2 | Phenylhydrazine | Acetophenone | Acetic acid | 150 | 5 | 120 | 88 |

| 3 | 4-Fluorophenylhydrazine | Cyclohexanone | PPA/SiO2 | 200 | 8 | 140 | 91 |

| 4 | 4-Chlorophenylhydrazine | Butan-2-one | ZnCl2/EtOH | 120 | 15 | 100 | 85 |

Experimental Protocols

Protocol 1: General Procedure for Conventional Fischer Indole Synthesis

This protocol describes a general method for the synthesis of 2-phenylindole from phenylhydrazine and acetophenone using polyphosphoric acid as the catalyst.

Materials:

-

Phenylhydrazine

-

Acetophenone

-

Polyphosphoric acid (PPA)

-

Methanol

-

Ice

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, combine phenylhydrazine (1.0 eq) and acetophenone (1.0 eq).

-

Add polyphosphoric acid (10 eq by weight) to the mixture.

-

Heat the reaction mixture to 100 °C and stir for 2 hours.

-

Allow the mixture to cool to room temperature and then pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from methanol to afford pure 2-phenylindole.

Protocol 2: One-Pot Fischer Indole Synthesis

This protocol outlines a one-pot procedure where the hydrazone is formed in situ followed by indolization.

Materials:

-

Arylhydrazine hydrochloride (1.0 eq)

-

Ketone (1.0 eq)

-

Glacial acetic acid

Procedure:

-

To a reaction flask, add the arylhydrazine hydrochloride (1.0 eq) and the ketone (1.0 eq) to glacial acetic acid.

-

Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium hydroxide solution).

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Microwave-Assisted Fischer Indole Synthesis

This protocol describes a rapid synthesis of 2-phenylindole from phenylhydrazine and propiophenone using microwave irradiation.[3]

Materials:

-

Phenylhydrazine

-

Propiophenone

-

Eaton's Reagent (a solution of phosphorus pentoxide in methanesulfonic acid)

-

Microwave vial

-

Crushed ice

-

Saturated aqueous solution of sodium bicarbonate

Procedure:

-

In a microwave vial, combine phenylhydrazine (1.0 eq) and propiophenone (1.0 eq).

-

Carefully add Eaton's Reagent (2 mL) to the vial.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at 170 °C for 10 minutes with stirring.[3]

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Carefully quench the reaction mixture by pouring it onto crushed ice.[3]

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.[3]

-

The product can then be extracted with an organic solvent, dried, and purified by column chromatography.

Visualizations

The following diagrams illustrate the mechanism of the Fischer indole synthesis and a general experimental workflow.

Caption: Mechanism of the Fischer Indole Synthesis.

Caption: General Experimental Workflow for Fischer Indole Synthesis.

References

Application of 4-methoxy-2-methyl-1H-indole in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 4-methoxy-2-methyl-1H-indole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Its structural features, including the electron-donating methoxy group and the reactive methyl-substituted pyrrole ring, make it a versatile building block for the synthesis of novel therapeutic agents. This document provides detailed application notes on the utility of this compound in drug discovery, focusing on its role in the development of inhibitors for key epigenetic targets, along with relevant experimental protocols and data.

Application in the Development of BET Bromodomain Inhibitors

Derivatives of this compound have emerged as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. Their inhibition has shown therapeutic promise in various cancers.

A notable example is the potent and orally bioavailable BET inhibitor, CD161 , which incorporates a 4-(6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole core.[1][2][3] This compound demonstrates high binding affinity to BET proteins and exhibits low nanomolar potency in inhibiting the growth of acute leukemia cell lines.[1][2]

Quantitative Data:

| Compound | Target | Assay | IC50 (nM) | Cell Line | Reference |

| CD161 | BET Bromodomains | Cell Growth Inhibition | 6 | MV4;11 (Acute Myeloid Leukemia) | [2] |

| CD161 | BET Bromodomains | Cell Growth Inhibition | 36 | MOLM-13 (Acute Myeloid Leukemia) | [2] |

Signaling Pathway:

BET inhibitors, such as those derived from this compound, function by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key oncogenes like MYC.[4][5]

Caption: BET Bromodomain Inhibition Pathway.

Experimental Protocols:

Synthesis of a 9H-pyrimido[4,5-b]indole derivative (Analogue of CD161 Core)

This protocol describes a general method for the synthesis of the core scaffold found in CD161, starting from a substituted indole.

Materials:

-

Substituted 4-amino-6-methoxy-2-methyl-1H-indole

-

Substituted pyrimidine derivative (e.g., 4,6-dichloro-2-methylpyrimidine)

-

Palladium catalyst (e.g., Pd(OAc)2)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs2CO3)

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

-

To a dried reaction flask, add the substituted 4-amino-6-methoxy-2-methyl-1H-indole (1 equivalent), the substituted pyrimidine (1.1 equivalents), palladium acetate (0.05 equivalents), Xantphos (0.1 equivalents), and cesium carbonate (2 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 9H-pyrimido[4,5-b]indole derivative.

Cell Proliferation Assay (MV4;11 Cells)

This protocol outlines a method to assess the anti-proliferative activity of a test compound on the MV4;11 acute myeloid leukemia cell line.[6][7]

Materials:

-

MV4;11 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compound (e.g., CD161) dissolved in DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed MV4;11 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.1%.

-

Add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a suitable software.

Caption: Experimental Workflow for BET Inhibitor.

Application in the Development of EZH2 Inhibitors

The this compound scaffold has also been utilized in the development of inhibitors targeting the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[8][9] EZH2 is a histone methyltransferase that plays a critical role in epigenetic gene silencing. Its dysregulation is implicated in various cancers, particularly lymphomas.

An example of an indole-based EZH2 inhibitor is CPI-1205 , which contains a modified 2-methyl-1H-indole core.[9] This compound is a potent and selective inhibitor of EZH2 and has demonstrated anti-tumor effects in preclinical models.[9][10]

Quantitative Data:

| Compound | Target | Assay | IC50 (nM) | Cellular EC50 (nM) | Reference |

| CPI-1205 | EZH2 | Biochemical | 2 | 32 | [9] |

Signaling Pathway:

EZH2 inhibitors block the methyltransferase activity of the PRC2 complex, preventing the trimethylation of histone H3 at lysine 27 (H3K27me3). This leads to the reactivation of tumor suppressor genes that were silenced by this epigenetic mark, ultimately inhibiting cancer cell proliferation.[11][12]

Caption: EZH2 Inhibition Pathway.

Experimental Protocols:

Synthesis of an Indole-based EZH2 Inhibitor (General Protocol)

This protocol provides a general approach for the synthesis of indole-3-carboxamide derivatives similar to CPI-1205.

Materials:

-

2-methyl-1H-indole-3-carboxylic acid

-

Activating agent (e.g., HATU)

-

Base (e.g., DIPEA)

-

Substituted amine

-

Anhydrous solvent (e.g., DMF)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Dissolve 2-methyl-1H-indole-3-carboxylic acid (1 equivalent) in anhydrous DMF.

-

Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the desired substituted amine (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final indole-3-carboxamide derivative.

In Vitro EZH2 Histone Methyltransferase (HMT) Assay

This protocol describes a radiometric assay to measure the inhibitory activity of a test compound against the EZH2 complex.[13][14][15]

Materials:

-

Recombinant human PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)

-

Histone H3 peptide (substrate)

-

S-[3H]-adenosyl-L-methionine ([3H]-SAM)

-

Test compound dissolved in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

Stop solution (e.g., 500 µM S-adenosyl-L-homocysteine)

-

Filter plates and scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the test compound dilutions or DMSO (vehicle control).

-

Add the PRC2 complex and the histone H3 peptide to each well.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding [3H]-SAM to each well.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction by adding the stop solution.

-

Transfer the reaction mixture to a filter plate to capture the methylated histone peptide.

-

Wash the filter plate to remove unincorporated [3H]-SAM.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Caption: Experimental Workflow for EZH2 Inhibitor.

Other Potential Applications

The versatility of the this compound scaffold extends beyond epigenetic targets. The indole nucleus is a common feature in many kinase inhibitors, and derivatives of this compound could be explored for their potential to inhibit various kinases involved in cancer and other diseases.[16][17][18] The electron-rich nature of the indole ring allows for various chemical modifications to optimize binding to the ATP-binding site of kinases. Further research into this area could unveil new therapeutic opportunities for this valuable chemical scaffold.

References

- 1. Taking the EZ Way: Targeting Enhancer of Zeste Homolog 2 in B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Superior efficacy of cotreatment with BET protein inhibitor and BCL2 or MCL1 inhibitor against AML blast progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. EZH2 abnormalities in lymphoid malignancies: underlying mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EZH2-mediated epigenetic silencing in germinal center B cells contributes to proliferation and lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]

- 17. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Application Notes and Protocols: 4-Methoxy-2-methyl-1H-indole as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-methyl-1H-indole is a valuable heterocyclic building block in organic synthesis, prized for its utility in the construction of a diverse array of complex molecules with significant biological activities. The presence of the electron-donating methoxy group at the 4-position and the methyl group at the 2-position influences the reactivity of the indole core, making it a versatile precursor for the synthesis of pharmaceutical agents and functional materials. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations and highlights its application in the development of potent therapeutic agents.

Key Synthetic Applications

The electron-rich nature of the indole ring, further enhanced by the 4-methoxy group, makes this compound particularly susceptible to electrophilic substitution at the C3 position. This reactivity is harnessed in several fundamental organic reactions to introduce a variety of functional groups, paving the way for the synthesis of more complex scaffolds.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. In the case of this compound, this reaction proceeds smoothly to yield this compound-3-carboxaldehyde, a key intermediate for the synthesis of various bioactive molecules.[1]

Experimental Protocol: Synthesis of this compound-3-carboxaldehyde

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a stirred solution of anhydrous N,N-dimethylformamide (3 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (1.2 equivalents).

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of this compound (1 equivalent) in anhydrous dichloromethane to the freshly prepared Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford this compound-3-carboxaldehyde.

Mannich Reaction

The Mannich reaction is a three-component condensation reaction that provides access to aminoalkylated derivatives. For this compound, the Mannich reaction with formaldehyde and a secondary amine, such as dimethylamine, furnishes the corresponding gramine derivative, 3-((dimethylamino)methyl)-4-methoxy-2-methyl-1H-indole.[2][3] These gramine derivatives are versatile intermediates that can be used in subsequent nucleophilic substitution reactions.

Experimental Protocol: Synthesis of 3-((dimethylamino)methyl)-4-methoxy-2-methyl-1H-indole

Materials:

-

This compound

-

Dimethylamine (40% aqueous solution)

-

Formaldehyde (37% aqueous solution)

-

Acetic acid

-

Dioxane

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1 equivalent) in dioxane, add acetic acid (catalytic amount).

-

Cool the mixture to 0 °C and add a pre-cooled mixture of dimethylamine (1.5 equivalents) and formaldehyde (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water and basify with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization or silica gel column chromatography.

Application in Drug Discovery: Synthesis of a BET Bromodomain Inhibitor

A significant application of this compound is in the synthesis of potent and selective inhibitors of Bromodomain and Extra-Terminal (BET) proteins, which are promising targets for cancer therapy.[4][5] The following workflow outlines the synthesis of a pyrimido[4,5-b]indole-based BET bromodomain inhibitor starting from a derivative of this compound.

Synthetic Workflow for a BET Bromodomain Inhibitor

Caption: Synthetic workflow for a BET bromodomain inhibitor.

Mechanism of Action: BET Bromodomain Inhibition